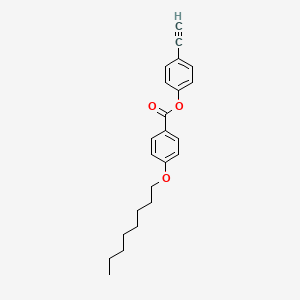
4-Ethynylphenyl 4-(octyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynylphenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of phenylbenzoate derivatives. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a benzoate ester with an octyloxy substituent. The unique structure of this compound makes it of interest in various fields, including materials science and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylphenyl 4-(octyloxy)benzoate typically involves a multi-step process. One common method starts with the preparation of 4-ethynylphenol, which is then esterified with 4-(octyloxy)benzoic acid. The esterification reaction can be carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynylphenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.
Reduction: Formation of 4-ethynylphenyl 4-(octyloxy)benzyl alcohol.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Ethynylphenyl 4-(octyloxy)benzoate has several applications in scientific research:
Materials Science: Used in the development of liquid crystal materials due to its unique mesogenic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Ethynylphenyl 4-(octyloxy)benzoate in biological systems involves its interaction with cellular components. The ethynyl group can participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of their activity. The octyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Pentylphenyl 4-(octyloxy)benzoate
- 4-(Pentyloxy)phenyl 4-(octyloxy)benzoate
- 4-[(4-Ethynylphenyl)ethynyl]benzoic acid
Uniqueness
4-Ethynylphenyl 4-(octyloxy)benzoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the ethynyl and octyloxy groups also contributes to its unique physical and chemical properties, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
142663-58-9 |
|---|---|
Fórmula molecular |
C23H26O3 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(4-ethynylphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C23H26O3/c1-3-5-6-7-8-9-18-25-21-16-12-20(13-17-21)23(24)26-22-14-10-19(4-2)11-15-22/h2,10-17H,3,5-9,18H2,1H3 |
Clave InChI |
NMHUEDNXNSICPT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
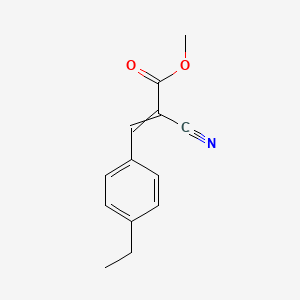
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)

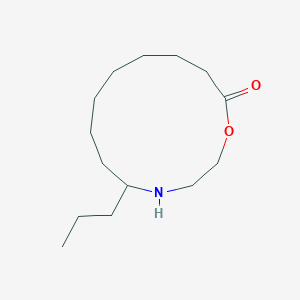
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
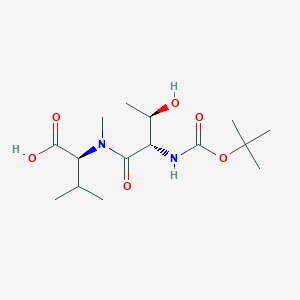

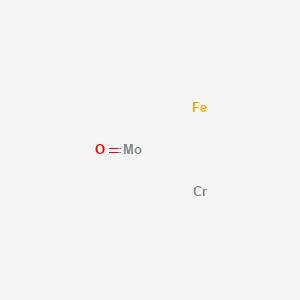
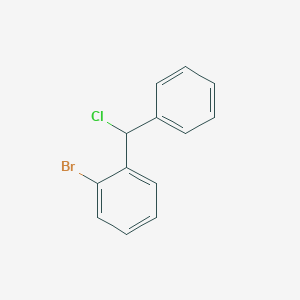
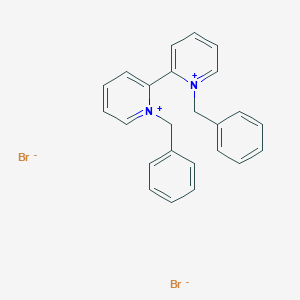
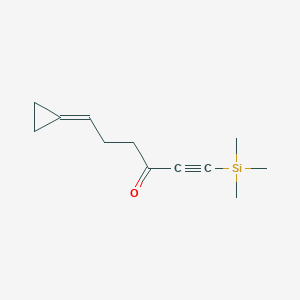
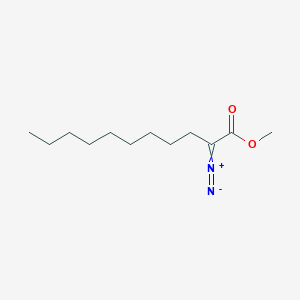
![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
